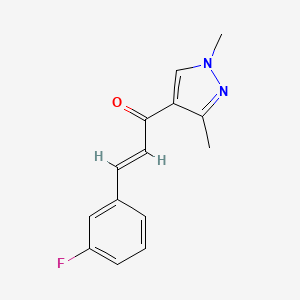
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 is a curcumin analog, a compound derived from the spice turmeric, and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to activate the Nrf2-ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. This compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Advantages and Limitations for Lab Experiments
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under physiological conditions and can be easily synthesized in large quantities. This compound is also soluble in both water and organic solvents, which makes it suitable for different experimental conditions. However, this compound has some limitations, including its poor pharmacokinetic properties, which limit its bioavailability and efficacy in vivo. This compound also has a short half-life, which requires frequent dosing in animal models.
Future Directions
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one has significant potential as a therapeutic agent for various diseases, and future research should focus on improving its pharmacokinetic properties and efficacy in vivo. Future research should also investigate the potential of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, future research should explore the role of this compound in other diseases, such as cardiovascular diseases and metabolic disorders.
Synthesis Methods
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine to form the intermediate 1-(3-fluorophenyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)but-3-en-2-one. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with acetylacetone to form this compound.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
properties
IUPAC Name |
(E)-1-(1,3-dimethylpyrazol-4-yl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-13(9-17(2)16-10)14(18)7-6-11-4-3-5-12(15)8-11/h3-9H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKVTBBQVIHVNR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5319737.png)

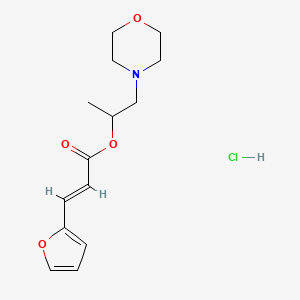
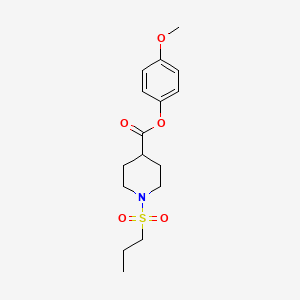
![8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5319746.png)
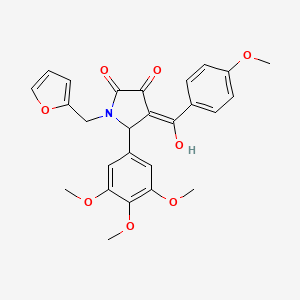
![2-(2-ethoxy-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5319761.png)
![1-methyl-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5319767.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5319778.png)
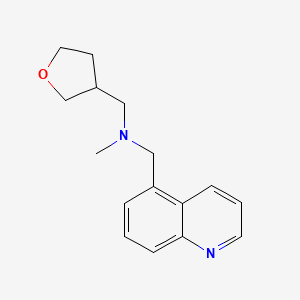
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5319808.png)
![ethyl 7-amino-6-cyano-8-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5319811.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5319820.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)